molecular formula C11H16NOP B2759505 Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide CAS No. 2254055-98-4

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide

Cat. No.: B2759505
CAS No.: 2254055-98-4
M. Wt: 209.229
InChI Key: OSFRULGIFHYVHG-UHFFFAOYSA-N
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Description

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide is a chemical compound with the molecular formula C11H16NOP and a molecular weight of 209.22 g/mol This compound is known for its unique structure, which includes a phosphine oxide group attached to a tetrahydroquinoline ring

Preparation Methods

The synthesis of Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide undergoes various types of chemical reactions, including:

Scientific Research Applications

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide involves its interaction with specific molecular targets and pathways. The phosphine oxide group can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes. The tetrahydroquinoline ring may also contribute to the compound’s biological activity by interacting with cellular components .

Comparison with Similar Compounds

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16NOP/c1-14(2,13)11-7-3-6-10-9(11)5-4-8-12-10/h3,6-7,12H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFRULGIFHYVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC2=C1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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